Ethyl 1-Boc-3-piperidinecarboxylate
CAS No.: 130250-54-3
Cat. No.: VC21249879
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130250-54-3 |
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Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 |
Standard InChI Key | YCXCRFGBFZTUSU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Chemical Structure and Properties
Ethyl 1-Boc-3-piperidinecarboxylate has the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate . It is also known by several synonyms, including Ethyl N-Boc-nipecotate, BOC-DL-NIPC-OET, and 1-(tert-butoxycarbonyl)-3-(ethoxycarbonyl)piperidine .
Physical Properties
Ethyl 1-Boc-3-piperidinecarboxylate typically appears as a white to pale yellow solid or crystalline powder, although it can also exist as a liquid depending on temperature and purity . The comprehensive physical properties are summarized in the following table:
Chemical Properties
The chemical structure of Ethyl 1-Boc-3-piperidinecarboxylate contains several key functional groups that contribute to its reactivity and synthetic utility. The piperidine ring provides a six-membered nitrogen-containing heterocycle, which serves as a backbone for further modifications. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted reactions at this position during synthetic sequences. Additionally, the ethyl ester group at the 3-position of the piperidine ring offers a reactive site for further transformations .
The InChI code for this compound is InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . The pKa value is predicted to be -2.40±0.40, indicating that it is a relatively weak acid . This property is relevant for understanding its behavior in different pH environments and its participation in acid-base reactions during synthetic procedures.
Synthesis Methods
The synthesis of Ethyl 1-Boc-3-piperidinecarboxylate typically involves the protection of the nitrogen atom in piperidine-3-carboxylic acid (nipecotic acid) with a Boc group, followed by esterification with ethanol.
Standard Synthetic Route
A common preparation method involves adding Boc2O (di-tert-butyl dicarbonate, 7.75 mL, 33.4 mmol) to piperidine-3-carboxylate (15g, 95 mmol) solution stored in THF (159 mL) at room temperature, followed by stirring at room temperature for 16 hours . The resulting reaction mass is then diluted with water, and the product is isolated through appropriate extraction and purification techniques.
This synthetic approach allows for selective protection of the nitrogen atom while maintaining the integrity of the carboxylic acid functionality, which can be subsequently esterified to yield the desired ethyl ester. The mild reaction conditions ensure minimal side reactions and high yield of the desired product.
Applications in Pharmaceutical Research
Ethyl 1-Boc-3-piperidinecarboxylate has found extensive applications in pharmaceutical research and development due to its versatile structure and reactivity profile.
Building Block for Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those that incorporate the piperidine ring structure . It is used as a reactant for the synthesis of:
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GABAA receptor agonists, which have potential applications in the treatment of anxiety, insomnia, and epilepsy
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Piperidine derivatives with diverse pharmacological activities
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Selective TACE (tumor necrosis factor-α converting enzyme) inhibitors, which have potential applications in inflammatory diseases
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HDL-elevating agents, which can be beneficial for cardiovascular health
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α-Sulfonyl hydroxamic acid derivatives with potential biological activities
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Chemicals in the Iboga-alkaloid family, which have been studied for their potential in addiction treatment
Neurological Applications
Research on Ethyl 1-Boc-3-piperidinecarboxylate highlights its utility in synthesizing compounds with potential therapeutic applications for neurological conditions. Piperidine derivatives have been explored for their roles in treating neurological disorders such as Alzheimer's disease and epilepsy, due to their ability to modulate neurotransmitter activity. The piperidine scaffold provides a rigid framework that can orient functional groups in specific spatial arrangements, making it valuable for designing compounds that interact with neurological targets with high specificity and potency.
Applications in Other Industries
Beyond pharmaceutical research, Ethyl 1-Boc-3-piperidinecarboxylate has applications in various industrial sectors.
Paper and Textile Industries
In industrial applications, the compound can be used as:
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A paper treatment agent, likely for modifying surface properties or enhancing durability of paper products
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A softener for the fiber industry, potentially improving texture and feel of textile products
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A softener for animal glue, possibly enhancing the properties of adhesives used in various applications
Analytical Chemistry
The compound can serve as an analytical reagent for the determination of amino acid content in rice, demonstrating its utility in food analysis and quality control . This application leverages its chemical reactivity with amino acids to develop sensitive analytical methods for quantification purposes.
Risk Statements | Safety Measures |
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R22: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection |
R36: Irritating to eyes | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
R43: May cause sensitization by skin contact | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
R52: Harmful to aquatic organisms |
Quality Standards and Specifications
Commercial preparations of Ethyl 1-Boc-3-piperidinecarboxylate typically adhere to specific quality standards to ensure consistent performance in applications.
These specifications ensure that the material is suitable for its intended applications, particularly in pharmaceutical synthesis where high purity is essential for reliable results and minimal impurity-related side reactions.
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